molecular formula C17H25NO4 B1427407 N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester CAS No. 112243-70-6

N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester

Cat. No.: B1427407
CAS No.: 112243-70-6
M. Wt: 307.4 g/mol
InChI Key: HHEOUJWMRKPMDF-AWEZNQCLSA-N
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Description

N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a butyl chain, and a benzyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of an alanine ester with ethyl glyoxylate or ethyl 2-chloro-2-cyclohexyloxy-acetate to form an imine intermediate. This intermediate is then reacted with allyl-zinc bromide, followed by catalytic hydrogenation and deprotection of the acid function to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester can be compared with other similar compounds, such as:

    N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine: Lacks the benzyl ester moiety, resulting in different reactivity and applications.

    N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine-DMT complex:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

ethyl 5-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-21-16(19)11-7-8-12-18-14(2)17(20)22-13-15-9-5-4-6-10-15/h4-6,9-10,14,18H,3,7-8,11-13H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOUJWMRKPMDF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCNC(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCN[C@@H](C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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